2-Amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of amino, benzylsulfanyl, and dicarbonitrile functional groups attached to a pyridine ring. The unique structure of this compound makes it a valuable scaffold in the synthesis of biologically active molecules and pharmaceutical agents.
Preparation Methods
The synthesis of 2-Amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile, aromatic aldehydes, and thiols. Another approach is the three-component reaction (3CR) that combines malononitrile, 2-arylidenemalononitrile, and thiols . These reactions are often catalyzed by Lewis acids or bases and can be carried out under mild conditions, making them suitable for industrial production .
Chemical Reactions Analysis
2-Amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzylsulfanyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as triethylamine or boric acid . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include highly functionalized pyridine derivatives with potential biological activity .
Scientific Research Applications
2-Amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as SIRT1, by binding to their active sites and blocking their function . This inhibition can lead to various biological effects, including the modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
2-Amino-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: This compound has a similar structure but lacks the benzyl group, which can affect its biological activity and chemical reactivity.
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicarbonitrile: This derivative contains phenyl groups instead of benzyl groups, which can lead to differences in its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement on the pyridine ring, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C14H10N4S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
2-amino-6-benzylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H10N4S/c15-7-11-6-12(8-16)14(18-13(11)17)19-9-10-4-2-1-3-5-10/h1-6H,9H2,(H2,17,18) |
InChI Key |
SDYYPSOORFJCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Origin of Product |
United States |
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